Tentoxin
Overview
Description
Tentoxin is a natural cyclic tetrapeptide produced by the phytopathogenic fungus Alternaria alternata. It is known for selectively inducing chlorosis in several germinating seedling plants, making it a potential natural herbicide . This compound was first isolated and characterized by George Templeton and colleagues in 1967 .
Mechanism of Action
Tentoxin is a natural cyclic tetrapeptide produced by the phytopathogenic fungus Alternaria alternata .
Target of Action
This compound’s primary targets are several enzyme sites within the plant cells . These enzymes play crucial roles in various biochemical processes, and their inhibition by this compound leads to the characteristic symptoms of chlorosis in sensitive plants .
Mode of Action
This compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal biochemical processes within the plant cells, leading to changes in the plant’s physiology . This compound is known to inhibit the F1-ATPase activity of chloroplasts .
Biochemical Pathways
This compound affects the biochemical pathway involving F1-ATPase, a key enzyme in the process of photophosphorylation . The inhibition of this enzyme disrupts the plant’s ability to carry out photosynthesis effectively, leading to downstream effects such as chlorosis .
Pharmacokinetics
This compound’s bioavailability is likely high, given its potent effects even at low concentrations .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of F1-ATPase activity, leading to disrupted photosynthesis . On a cellular level, this results in chlorosis, a condition where the plant leaves turn yellow due to the lack of chlorophyll . This can severely affect the plant’s growth and productivity.
Biochemical Analysis
Biochemical Properties
Tentoxin interacts with specific components of the cell machinery, demonstrating a very specific interaction with particular biochemical targets . This compound inhibits the F1-ATPase activity of chloroplasts , which is a crucial enzyme in the process of photosynthesis .
Cellular Effects
This compound selectively induces chlorosis in several germinating seedling plants . It interferes with the development of prolamellar bodies and lamellae, resulting in deformed plastids . This compound treatment also leads to an increase in starch content within the plastids .
Molecular Mechanism
This compound’s mechanism of action involves disruption of normal plastid development rather than direct interference with chlorophyll synthesis . This compound inhibits the F1-ATPase activity of chloroplasts . This inhibition disrupts the energy production in the plant cells, leading to the observed effects .
Temporal Effects in Laboratory Settings
This compound’s effects on chlorophyll synthesis and plastid structure have been studied over time in laboratory settings . The toxin interferes with the development of prolamellar bodies and lamellae, leading to deformed plastids .
Metabolic Pathways
This compound is involved in the metabolic pathways that disrupt normal plastid development . This compound’s biosynthesis involves a putative nonribosomal peptide synthetase (NRPS) gene and a cytochrome P450 gene .
Subcellular Localization
This compound’s effects are primarily observed in the chloroplasts of plant cells . This compound inhibits the F1-ATPase activity of chloroplasts, disrupting their normal function
Preparation Methods
Synthetic Routes and Reaction Conditions: Tentoxin can be synthesized through solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the use of protecting groups to prevent unwanted reactions and the final cleavage of the peptide from the resin .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Alternaria alternata in controlled environments. The fungus is grown in phosphate-limited media, and the this compound is extracted from the mycelium using organic solvents . The protoplasts of Alternaria alternata can also be used for this compound production, with optimal conditions leading to high yields .
Chemical Reactions Analysis
Types of Reactions: Tentoxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dihydrothis compound, a hydrogenated precursor.
Reduction: Reduction reactions can modify the cyclic structure of this compound, affecting its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under controlled conditions.
Major Products:
Dihydrothis compound: Formed through oxidation.
This compound Analogues: Formed through substitution reactions.
Scientific Research Applications
Tentoxin has several scientific research applications:
Comparison with Similar Compounds
Cycloheximide: Another cyclic peptide produced by Streptomyces griseus, known for its inhibitory effects on protein synthesis.
Bacitracin: A cyclic peptide antibiotic produced by Bacillus subtilis, used to inhibit bacterial cell wall synthesis.
Comparison:
Biological Activity
Tentoxin is a cyclic tetrapeptide produced by various species of the Alternaria fungus, particularly Alternaria alternata. This compound is primarily known for its phytotoxic effects, particularly its ability to inhibit ATP synthase activity in chloroplasts, which can lead to significant physiological alterations in sensitive plants. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structural characteristics, and implications for plant biology and agriculture.
Chemical Structure and Biosynthesis
This compound consists of four amino acid residues: glycine (Gly), alanine (Ala), leucine (Leu), and dehydrophenylalanine (DPhe). Notably, both Ala and DPhe are N-methylated. The biosynthesis of this compound involves nonribosomal peptide synthetases (NRPS) which are responsible for assembling the amino acids into the cyclic structure. Recent studies have identified key genes involved in this compound production, including the TES gene responsible for the synthesis of this compound in A. alternata .
This compound exerts its biological effects primarily through the inhibition of chloroplast F1-ATPase activity. This enzyme is crucial for ATP production during photosynthesis. Research has shown that this compound can inhibit ATP synthase at nanomolar to micromolar concentrations, affecting both the ADP release step and overall ATPase activity .
Inhibition and Stimulation Dynamics
- Inhibition : At concentrations as low as 10 μM, this compound significantly reduces ATPase activity by approximately 32.6% compared to controls. The binding kinetics indicate a time constant for binding of about 52 seconds at this concentration .
- Stimulation : Interestingly, at higher concentrations (20 μM), this compound can stimulate F1-ATPase activity to 140-190% of control levels, suggesting a complex role where it can both inhibit and stimulate enzyme activity depending on concentration .
Study on Chloroplast F1-ATPase
A detailed investigation into the binding sites of this compound on chloroplast F1-ATPase revealed that specific analogs could differentiate between inhibitory and activating effects on the enzyme. This study utilized molecular docking techniques to predict binding interactions, providing insights into how modifications to this compound could alter its biological activity .
Impact on Polyphenol Oxidase Activity
Research has also indicated that this compound stops the processing of polyphenol oxidase (PPO) into its active form in plants treated with this toxin, further demonstrating its broad impact on plant physiological processes .
Tables Summarizing Key Findings
Properties
IUPAC Name |
(3S,6S,12Z)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c1-14(2)11-17-22(30)26(5)18(12-16-9-7-6-8-10-16)21(29)23-13-19(27)25(4)15(3)20(28)24-17/h6-10,12,14-15,17H,11,13H2,1-5H3,(H,23,29)(H,24,28)/b18-12-/t15-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIRBDOFKDACOK-LFXZBHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N(/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)N1C)C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893264 | |
Record name | Tentoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28540-82-1 | |
Record name | Tentoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028540821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tentoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,6S,12Z)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TENTOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW4EQ02E0Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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